Nonan-2-amine

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of amine-functionalized compounds, including those related to Nonan-2-amine, often employs methods such as reductive amination, utilizing aldehydes or ketones with ammonia or an amine in the presence of a reducing agent. Transition-metal-catalyzed reductive amination, particularly employing hydrogen, has been a focal point due to its efficiency in producing primary, secondary, and tertiary alkyl amines, pivotal in pharmaceuticals and materials science. Techniques incorporating transition metals and hydrogen as reducing agents highlight the evolution towards more environmentally sustainable synthesis methods (Irrgang & Kempe, 2020).

Molecular Structure Analysis

While specific studies on the molecular structure of Nonan-2-amine were not directly found, research on amine-functionalized metal–organic frameworks (MOFs) provides insight into the structural analysis of amine compounds. These studies emphasize the strategic incorporation of amino functionalities in MOFs for enhanced CO2 capture, highlighting the importance of molecular structure in determining the compound's applicability and performance in environmental and catalytic applications (Lin, Kong, & Chen, 2016).

Chemical Reactions and Properties

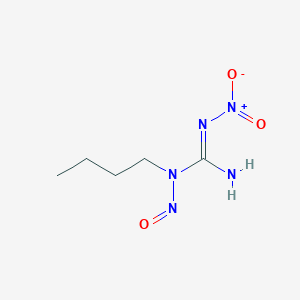

The reactivity of Nonan-2-amine, akin to other amines, involves various chemical reactions, such as its involvement in multicomponent reactions for synthesizing complex heterocycles. These reactions underscore the versatility of amines in facilitating the construction of multifaceted molecular architectures, pivotal in pharmaceutical and biological applications. The exploration of substituted 2-aminopyridines synthesis through multicomponent reactions over the past decade illustrates the dynamic chemical reactivity and utility of amines in modern synthetic chemistry (Sharma & Sinha, 2023).

Applications De Recherche Scientifique

Drug Development and Biomedical Research : Nonan-2-amine derivatives, such as diazeniumdiolates, are explored for their biological effects, particularly in cardiovascular treatments (Miranda et al., 2005). This research includes investigating their potential in treating heart failure due to their unique cardiovascular features like positive inotropy and lusitropy.

Material Chemistry and Polymer Science : Nonan-2-amine-based compounds are significant in material chemistry, particularly in synthesizing biobased polymers such as polyamides, polyureas, and polyepoxides. These polymers have applications in various industries, including automotive, aerospace, and health (Froidevaux et al., 2016).

Chemical Synthesis and Catalysis : Various derivatives of Nonan-2-amine are synthesized for use in catalysis and chemical synthesis. For example, 1,3-diaza-bicyclo[3.2.2]nonane, a small heterocyclic amine, is a key component in biologically active molecules (Curtis et al., 2006). Similarly, Nonan-2-amine compounds are used in palladium-catalyzed amination processes for synthesizing anilines and other amine derivatives (Anderson et al., 2003).

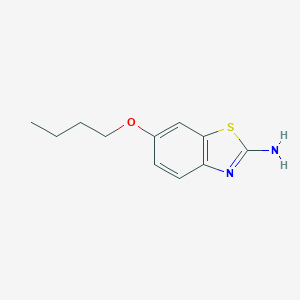

Sensory and Detection Applications : In the field of sensory technology, Nonan-2-amine related compounds are used in developing selective sensors, such as those for detecting medium-chain aldehydes like nonanal (Daneshkhah et al., 2020).

Environmental Applications : Compounds derived from Nonan-2-amine are used in environmental applications like carbon capture. For instance, 2-amino-2-methyl-1-propanol, a related compound, is used in non-aqueous amine systems for carbon dioxide absorption, highlighting its potential in post-combustion carbon capture technologies (Karlsson et al., 2021).

Mécanisme D'action

Target of Action

2-Nonanamine, also known as nonan-2-amine or Nonan-2-amine, is a type of amine . Amines are organic compounds that can be considered derivatives of ammonia, in which one or more hydrogen atoms have been replaced by alkyl or aryl groups In biological systems, amines often interact with proteins, enzymes, and other cellular components, influencing various biochemical processes .

Mode of Action

Amines in general can act as bases, accepting protons from other molecules during chemical reactions . This can lead to changes in the chemical environment, influencing the behavior of other molecules and biochemical pathways .

Biochemical Pathways

For instance, they can participate in the formation of amino acids, which are the building blocks of proteins . They can also be involved in the synthesis of neurotransmitters, which are crucial for the transmission of signals in the nervous system .

Pharmacokinetics

The properties of 2-nonanamine provided by chemspider suggest that it has a relatively high logp value of 340, indicating that it is likely to be lipophilic This could influence its absorption and distribution within the body

Result of Action

As an amine, it could potentially influence a variety of biochemical processes, depending on its specific interactions with other molecules in the system .

Action Environment

The action, efficacy, and stability of 2-Nonanamine can be influenced by various environmental factors. For instance, the pH of the environment can affect the protonation state of the amine group, potentially influencing its reactivity . Additionally, factors such as temperature and the presence of other molecules can also influence its behavior .

Propriétés

IUPAC Name |

nonan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21N/c1-3-4-5-6-7-8-9(2)10/h9H,3-8,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALXIFCUEJWCQQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

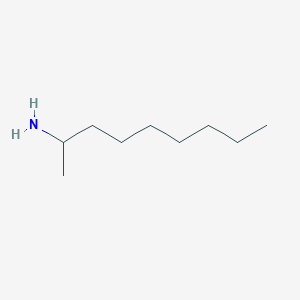

CCCCCCCC(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70512165 | |

| Record name | Nonan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70512165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Nonanamine | |

CAS RN |

13205-58-8 | |

| Record name | 2-Nonanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13205-58-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nonan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70512165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.